What is Carbimazole-d3 and its primary use in research?
What is Carbimazole-d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Carbimazole-d3, with a primary focus on its application in research. Given that Carbimazole is a prodrug that is rapidly and completely converted to its active metabolite, Methimazole, this guide also extensively covers Methimazole-d3, the deuterated internal standard of choice for the bioanalysis of Carbimazole.
Introduction to Carbimazole and its Deuterated Analog
Carbimazole is an antithyroid agent widely used in the treatment of hyperthyroidism, a condition characterized by an overactive thyroid gland.[1][2] It belongs to the thionamide class of drugs and acts as a prodrug, meaning it is converted into its active form, Methimazole (also known as Thiamazole), after administration.[2][3][4] Methimazole is responsible for the therapeutic effects of Carbimazole.
In the realm of pharmaceutical research, particularly in pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of drugs in biological matrices. For Carbimazole, its deuterated active metabolite, Methimazole-d3 , serves as the primary internal standard in mass spectrometry-based assays. While "Carbimazole-d3" is commercially available from some suppliers, the focus of bioanalytical methods is on the quantification of its active form, making Methimazole-d3 the more relevant and widely used compound in research settings.
Physicochemical Properties
A clear understanding of the physicochemical properties of Carbimazole and its deuterated active metabolite, Methimazole-d3, is essential for their application in research. The following table summarizes key quantitative data for both compounds.
| Property | Carbimazole | Methimazole-d3 |
| Chemical Name | ethyl 3-methyl-2-sulfanylideneimidazole-1-carboxylate | 1,3-dihydro-1-(methyl-d3)-2H-imidazole-2-thione |
| Synonyms | Carbethoxymethimazole, Neo-Mercazole | 1-Methylimidazole-d3-2-thiol, Thiamazole-d3 |
| CAS Number | 22232-54-8 | 1160932-07-9 |
| Molecular Formula | C₇H₁₀N₂O₂S | C₄H₃D₃N₂S |
| Molecular Weight | 186.23 g/mol | 117.19 g/mol |
| Appearance | White to off-white solid | Solid |
| Solubility | Soluble in chloroform and acetone; slightly soluble in water and ethanol | Soluble in DMSO and water; slightly soluble in chloroform and methanol |
| Melting Point | 122-125 °C | 144-146 °C |
Mechanism of Action
Carbimazole exerts its therapeutic effect through its active metabolite, Methimazole. Methimazole inhibits the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), by interfering with the function of the thyroid peroxidase (TPO) enzyme.
The signaling pathway can be visualized as follows:
Primary Use in Research: Internal Standard for Bioanalysis
The primary and most critical application of Methimazole-d3 in research is its use as an internal standard (IS) for the quantitative analysis of Methimazole (and therefore, Carbimazole) in biological samples such as plasma and serum. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis due to its ability to compensate for variability in sample preparation and instrument response.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical experimental workflow for the quantification of Methimazole in plasma samples using Methimazole-d3 as an internal standard.
Detailed Experimental Protocol: LC-MS/MS Quantification of Methimazole
The following is a representative, detailed protocol for the determination of Methimazole in human plasma using Methimazole-d3 as an internal standard, based on established methodologies.
Materials and Reagents:
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Methimazole analytical standard
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Methimazole-d3 (internal standard)
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Human plasma (with anticoagulant, e.g., K2EDTA)
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Formic acid (LC-MS grade)
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Water (deionized, 18 MΩ·cm)
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4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) for derivatization
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Sodium bisulfite
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Supported liquid extraction (SLE) cartridges
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
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Analytical column (e.g., C18 column)
Procedure:
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Preparation of Standard and QC Samples:
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Prepare stock solutions of Methimazole and Methimazole-d3 in methanol.
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Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Methimazole.
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Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
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Sample Pre-treatment:
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To 50 µL of plasma sample (standard, QC, or unknown), add sodium bisulfite to reduce any oxidized Methimazole.
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Spike the samples with a fixed concentration of the Methimazole-d3 internal standard solution.
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Derivatization:
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Add a solution of NBD-Cl to each sample to derivatize the sulfhydryl group of Methimazole and Methimazole-d3, enhancing their chromatographic and mass spectrometric properties.
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Extraction:
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Perform a supported liquid extraction by loading the derivatized samples onto an SLE cartridge.
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Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate).
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Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in the mobile phase.
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LC-MS/MS Analysis:
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Inject the reconstituted sample into the LC-MS/MS system.
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Perform chromatographic separation on a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
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Detect the analytes using the MS/MS detector in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for derivatized Methimazole and Methimazole-d3 should be monitored.
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Data Analysis:
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Integrate the peak areas of the analyte and the internal standard.
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Calculate the peak area ratio of Methimazole to Methimazole-d3.
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Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
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Determine the concentration of Methimazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data from Bioanalytical Method Validation
The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of Methimazole using Methimazole-d3 as an internal standard.
| Parameter | Typical Value/Range |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Recovery | Consistent and reproducible |
Conclusion
Carbimazole-d3, and more specifically its active metabolite Methimazole-d3, is an indispensable tool for researchers in the field of drug development and clinical pharmacology. Its primary role as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Carbimazole. This guide provides a foundational understanding and practical framework for the application of these deuterated compounds in a research setting.
